Product packaging for 4-Bromo-5-isopropoxybenzene-1,2-diamine(Cat. No.:CAS No. 1373232-64-4)

4-Bromo-5-isopropoxybenzene-1,2-diamine

Cat. No.: B1528158
CAS No.: 1373232-64-4
M. Wt: 245.12 g/mol
InChI Key: LKAOTQYXOHRAHK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not explicitly provided in the sources, analogous benzenediamine derivatives exhibit characteristic signals:

  • ¹H NMR :
    • Aromatic protons: δ 6.5–7.5 ppm (split into distinct patterns due to substituents).
    • Isopropoxy methyl groups: δ 1.2–1.4 ppm (doublet for CH₃ groups).
  • ¹³C NMR :
    • Quaternary carbons adjacent to bromine: δ 120–130 ppm.
    • Oxygen-bearing carbons (isopropoxy): δ 70–80 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • N-H stretches : 3300–3500 cm⁻¹ (amine groups).
  • C-Br stretch : 550–650 cm⁻¹.
  • C-O-C stretch : 1100–1250 cm⁻¹ (ether linkage).

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecule as follows:

  • Base peak : m/z 245 ([M]⁺, molecular ion).
  • Key fragments :
    • m/z 166 (loss of Br).
    • m/z 123 (loss of isopropoxy group).

Crystallographic Data and X-ray Diffraction Studies

Although no direct X-ray crystallographic data for This compound is available in the provided sources, related benzotriazinone derivatives offer insights:

  • Crystal system : Monoclinic or triclinic (common for substituted benzene derivatives).
  • Unit cell parameters : Similar compounds exhibit cell dimensions of a = 4.8–7.4 Å , b = 6.4–15.0 Å , c = 10.1–16.1 Å .
  • Hydrogen bonding : Amine groups participate in intermolecular N-H···N/O interactions, stabilizing the lattice.

The absence of intramolecular π-π stacking in analogous structures suggests that steric hindrance from the isopropoxy group may prevent planar stacking in this compound.

Tables

Table 1: Molecular Formula and Weight Validation

Component Contribution to Molecular Weight
C₉H₁₃BrN₂O 245.12 g/mol

Table 2: Key Spectroscopic Signatures

Technique Observed Features
¹H NMR δ 1.2–1.4 (isopropoxy CH₃)
IR 3300–3500 cm⁻¹ (N-H stretch)
EI-MS m/z 245 ([M]⁺)

Table 3: Hypothetical Crystallographic Parameters

Parameter Value Range
Space group P2₁/c or P-1
Unit cell volume 700–1600 ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2O B1528158 4-Bromo-5-isopropoxybenzene-1,2-diamine CAS No. 1373232-64-4

Properties

IUPAC Name

4-bromo-5-propan-2-yloxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOTQYXOHRAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine typically involves:

  • Selective bromination of o-phenylenediamine or its derivatives to introduce the bromine atom at the 4-position.
  • Introduction of the isopropoxy group at the 5-position of the benzene ring, usually via nucleophilic substitution or etherification.
  • Protection/deprotection steps of amino groups to control regioselectivity and avoid side reactions.
  • Hydrolysis or reduction steps to finalize the diamine functionality.

Bromination Step: Safe and Regioselective Approaches

A key step in the preparation is the bromination of o-phenylenediamine derivatives. Traditional bromination using liquid bromine poses safety and environmental concerns. A patented method (CN103073435A) proposes a safer, cost-effective, and regioselective bromination using sodium bromide and hydrogen peroxide as brominating agents in the presence of acetic acid and acetic anhydride. This method avoids liquid bromine and achieves high regioselectivity and bromine atom utilization efficiency.

Process Summary:

Step Reagents & Conditions Outcome
A o-Phenylenediamine + Sodium Bromide + H2O2 in Acetic Acid & Acetic Anhydride at 40–60°C (optimal ~50°C) Formation of 4-bromo-o-phenyl diacetyl amide intermediate
B Hydrolysis of intermediate in methanol with 5N NaOH at 70–90°C (optimal ~80°C) 4-Bromo-o-phenylenediamine obtained with high purity

Advantages:

  • Avoids hazardous bromine.
  • Mild reaction conditions.
  • High regioselectivity and yield (~98.6% purity after recrystallization).
  • Environmentally friendly and cost-effective.

Purification:

  • Extraction with dichloromethane.
  • Washing with saturated sodium bicarbonate and salt solutions.
  • Recrystallization from tert-butyl methyl ether.

This method can be adapted to introduce the bromine at the 4-position selectively before further functionalization.

Introduction of the Isopropoxy Group

While direct literature on the isopropoxy substitution at the 5-position of 4-bromo-o-phenylenediamine is limited, general synthetic organic chemistry principles and related compound syntheses provide insight.

Typical approaches include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a 5-hydroxy-4-bromo-o-phenylenediamine, the hydroxy group can be converted to isopropoxy by reaction with isopropyl halides or isopropanol under basic or acidic catalysis.
  • Etherification: Using isopropyl alcohol and acid catalysts or alkylation agents to form the isopropoxy ether on the aromatic ring.

The isopropoxy group is usually introduced after bromination to ensure regioselectivity and avoid interference with the bromination step.

Protection and Deprotection of Amino Groups

The amino groups in o-phenylenediamine are reactive and can interfere with bromination and etherification. Therefore, protection as diacetyl amides (as in the patented method) or other protecting groups is common.

  • Acetylation: Using acetic anhydride to protect amino groups during bromination.
  • Deprotection: Hydrolysis with sodium hydroxide to regenerate the free diamine after substitution steps.

This strategy improves selectivity and yield of the desired product.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Bromination (NaBr + H2O2) 50°C, Acetic acid + Acetic anhydride ~95.6 High regioselectivity, intermediate isolated as diacetyl amide
Hydrolysis to diamine Methanol + 5N NaOH, 80°C ~98.6 High purity after recrystallization with tert-butyl methyl ether
Isopropoxy introduction Etherification with isopropyl alcohol (inferred) Variable Requires optimization, no direct data found but standard method

Comparative Analysis with Related Compounds

Similar substituted o-phenylenediamines (e.g., 4-bromo-5-methylbenzene-1,2-diamine) have been synthesized via bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) or other brominating agents, followed by reduction steps. These methods provide a framework for adapting to isopropoxy substitution.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Features Yield & Purity Source/Reference
Bromination Sodium bromide + H2O2, Acetic acid + Ac2O, 50°C Safe, regioselective, no liquid Br2 ~95.6% (intermediate)
Protection (Acetylation) Acetic anhydride, ice bath to 50°C Protects amino groups Quantitative
Hydrolysis (Deprotection) Methanol + 5N NaOH, 80°C Regenerates diamine ~98.6% purity
Isopropoxy introduction Etherification with isopropyl alcohol (typical) Requires further optimization Not explicitly reported Inferred

Research Findings and Notes

  • The patented bromination method using sodium bromide and hydrogen peroxide is a breakthrough for safer and greener synthesis of brominated o-phenylenediamines.
  • Protection of amino groups as diacetyl amides is essential for regioselectivity and to prevent side reactions during bromination.
  • The introduction of the isopropoxy group likely follows standard aromatic etherification protocols, although specific literature on this compound is sparse.
  • Purification by recrystallization from tert-butyl methyl ether yields high purity products suitable for further applications.
  • Related compounds provide synthetic analogs and methodologies that can be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropoxybenzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

4-Bromo-5-isopropoxybenzene-1,2-diamine serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are crucial for developing new materials and compounds. Its reactivity allows for the formation of complex molecules through reactions such as:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse compounds.
  • Amination Reactions : The amine groups can participate in further reactions to create more complex amine derivatives.

Pharmaceutical Development

The compound has shown potential in medicinal chemistry, especially in the development of pharmaceuticals targeting specific biological pathways. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound may inhibit certain kinases involved in cancer progression, making them candidates for anticancer drug development .
  • Anti-inflammatory Compounds : The compound can be modified to yield anti-inflammatory agents that target specific pathways involved in inflammatory responses .

Case Study 1: Synthesis of Fluorescent Materials

A study demonstrated the use of this compound as a precursor for synthesizing fluorescent materials. These materials have applications in optoelectronics and photonics due to their emissive properties when incorporated into polymer matrices .

Case Study 2: Development of Kinase Inhibitors

Research published in the Journal of Organic Chemistry explored the modification of this compound to develop selective inhibitors for anaplastic lymphoma kinase (ALK). These inhibitors showed promising results in preclinical models, indicating potential therapeutic applications for treating specific cancers .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for synthesizing complex organic compoundsVersatile building block for various reactions
Pharmaceutical DevelopmentAnticancer and anti-inflammatory drug candidatesTargeted therapies with reduced side effects
Material SciencePrecursor for fluorescent materialsEnhanced optical properties for electronics

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-5-isopropoxybenzene-1,2-diamine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 5 Key Properties
4-Bromo-5-fluorobenzene-1,2-diamine C₆H₆BrFN₂ 219.03 Fluorine High polarity due to F; increased metabolic stability .
4-Bromo-5-methoxybenzene-1,2-diamine C₇H₉BrN₂O 233.07 Methoxy (-OCH₃) Moderate lipophilicity; used in heterocyclic synthesis .
4-Bromo-5-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ 232.04 Nitro (-NO₂) Electron-deficient; reactive in reduction reactions to form diamines .
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine C₇H₆BrF₃N₂ 261.04 Trifluoromethyl (-CF₃) High electronegativity; enhances bioavailability in drug candidates .
This compound C₉H₁₃BrN₂O ~269.12 Isopropoxy (-OCH(CH₃)₂) Increased steric bulk; improved lipid solubility for membrane penetration.

Key Observations :

  • Electron Effects: The isopropoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., -NO₂, -CF₃) in analogs. This difference influences reactivity in electrophilic substitution and metal-catalyzed coupling reactions.
  • Steric Hindrance : The bulky isopropoxy group may slow reaction kinetics in further derivatization compared to smaller substituents like -F or -OCH₃.

Biological Activity

4-Bromo-5-isopropoxybenzene-1,2-diamine (CAS No. 461432-23-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C10H13BrN2C_{10}H_{13}BrN_{2}, with a molecular weight of 241.13 g/mol. The compound features a bromo substituent and an isopropoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Boiling PointNot available
SolubilityModerately soluble
Log P (Octanol/Water)Approximately 3.56

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties through the inhibition of MDM2-p53 interactions. MDM2 is a negative regulator of the p53 tumor suppressor protein, which plays a crucial role in cell cycle regulation and apoptosis. Inhibition of this interaction can lead to increased levels of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53 .

Case Study: MDM2 Inhibition
In vitro studies have demonstrated that compounds targeting the MDM2-p53 pathway can induce significant antiproliferative effects in cancer cells. For instance, a study showed that treatment with MDM2 antagonists led to an accumulation of p53 protein and subsequent activation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest .

Enzymatic Inhibition

This compound has been characterized as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These enzymes are crucial for drug metabolism and detoxification processes in the liver.

EnzymeInhibition Activity
CYP1A2Yes
CYP2C19Yes
CYP2C9Yes
CYP2D6Yes
CYP3A4No

The mechanism by which this compound exerts its biological effects is believed to involve:

  • MDM2-p53 Interaction : Disruption of this interaction leads to increased p53 activity.
  • Enzyme Inhibition : By inhibiting specific CYP enzymes, the compound may alter the pharmacokinetics of co-administered drugs.

Toxicological Profile

The compound is classified as acutely toxic with potential skin and eye irritant properties. Safety data indicate that it should be handled with caution due to its toxicity profile .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-5-isopropoxybenzene-1,2-diamine in laboratory settings?

  • Methodological Answer : Immediate removal of contaminated clothing and thorough washing with soap/water is critical after skin contact. For eye exposure, rinse with water for ≥15 minutes and consult an ophthalmologist. Inhalation requires moving the victim to fresh air and administering artificial respiration if breathing is irregular. Always work in fume hoods with PPE (gloves, lab coat, goggles) due to delayed toxic effects .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store under inert gas (nitrogen/argon) at 2–8°C to minimize oxidation and degradation. Use airtight, light-resistant containers, and monitor for color changes (yellowing indicates decomposition). Avoid prolonged exposure to moisture .

Q. What is a standard synthetic route for preparing this compound?

  • Methodological Answer : Adapting methods for fluorinated analogs (e.g., 5-fluorobenzene-1,2-diamine), reduce nitro precursors using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Monitor reaction progress via TLC. Post-reduction, basify with 10% NaOH, extract with ethyl acetate, and purify via vacuum distillation. Note: Diamines are air-sensitive; use immediately in downstream reactions .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 1H^1H-NMR to distinguish between amine protons (δ 3.5–5.0 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy confirms NH₂ stretches (~3300–3500 cm⁻¹). For regioisomer differentiation, employ NOESY or X-ray crystallography (e.g., SHELXS-2018 for resolving bromine/isopropoxy positioning) .

Q. What experimental strategies optimize crystallographic analysis of halogenated diamines?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Use direct methods (SHELXS-2018) for structure solution. Refine H-atoms with riding models (C–H = 0.95 Å) and freely refine N–H/O–H positions. Compare with analogs (e.g., 4-nitrobenzene-1,2-diamine co-crystals) to validate packing motifs .

Q. How can this compound serve as a precursor in heterocyclic synthesis?

  • Methodological Answer : React with carbonyl compounds (e.g., isatin derivatives) under mild acidic conditions to form indoloquinoxalines. Optimize yields (40–70%) by varying substituents on the carbonyl partner. Monitor regioselectivity via 13C^{13}C-NMR and HPLC-MS .

Q. How do structural analogs inform the biological activity of this compound?

  • Methodological Answer : Compare with N1-cyclopropyl-5-methylbenzene-1,2-diamine analogs using in vitro assays (e.g., kinase inhibition). Use molecular docking to predict binding affinity changes due to bromine’s steric effects. Validate with SAR studies on bromine/isopropoxy substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-isopropoxybenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-isopropoxybenzene-1,2-diamine

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